

Identifying and minimizing off-target effects of H3B-6545 hydrochloride

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Compound of Interest

Compound Name: H3B-6545 hydrochloride

Cat. No.: B8105936

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Technical Support Center: H3B-6545 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for utilizing **H3B-6545 hydrochloride** in your research. H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that targets both wild-type and mutant estrogen receptor alpha (ER α).^{[1][2]} This guide will help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of H3B-6545?

A1: H3B-6545 is a covalent antagonist of estrogen receptor alpha (ER α). It selectively binds to a cysteine residue (C530) in the ER α ligand-binding domain, leading to irreversible inactivation of the receptor.^[3] This covalent modification prevents the recruitment of coactivators and suppresses ER α -mediated gene transcription, ultimately inhibiting the growth of ER α -positive cancer cells.^[4]

Q2: What are the known on-target effects of H3B-6545?

A2: The primary on-target effect of H3B-6545 is the potent and selective inhibition of both wild-type and mutant ER α .^[1] This leads to the suppression of ER α target gene expression and demonstrates significant anti-tumor activity in ER α -positive breast cancer models.^[4]

Q3: What are the potential off-target effects of H3B-6545 observed in clinical trials?

A3: Clinical studies of H3B-6545 have reported several treatment-emergent adverse events (TEAEs) that may be indicative of off-target effects. The most common TEAEs include sinus bradycardia, diarrhea, nausea, fatigue, and anemia.^[5] Other reported events include QT prolongation and rash.^{[5][6]} It is important to monitor for these potential effects in your experimental systems.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

- Use a structurally unrelated ER α antagonist: If a different ER α inhibitor produces the same phenotype, it is more likely an on-target effect.
- Genetic knockdown/knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ER α expression. If the phenotype persists in the absence of the target, it is likely an off-target effect.
- Dose-response analysis: Off-target effects often occur at higher concentrations. Correlate the effective concentration in your assay with the known on-target potency of H3B-6545.
- Rescue experiments: If possible, introduce a mutated, drug-resistant version of ER α . If this rescues the phenotype, it confirms an on-target effect.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during your experiments with H3B-6545.

Issue	Possible Cause	Suggested Solution
Unexpected Cell Toxicity	Off-target effects, incorrect dosage, or solvent toxicity.	1. Perform a dose-response curve to find the lowest effective concentration. 2. Rule out solvent toxicity by including a vehicle-only control. 3. If toxicity persists, consider performing a kinome scan to identify potential off-target kinases.
Inconsistent Results	Cell line variability, experimental conditions.	1. Ensure consistent cell culture conditions and passage numbers. 2. Test the compound in multiple ER α -positive cell lines to confirm the phenotype.
Lack of Expected Phenotype	Insufficient target engagement, compound degradation, or cellular resistance mechanisms.	1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Verify the concentration and stability of your H3B-6545 stock solution. 3. Investigate potential resistance pathways in your cell model.

Data Presentation: Off-Target Profile

While specific quantitative data from a comprehensive kinome scan for H3B-6545 is not publicly available, preclinical studies have demonstrated its high selectivity for ER α and ER β over other closely related nuclear hormone receptors.

Table 1: Selectivity of H3B-6545 against Nuclear Hormone Receptors

Receptor	Activity
Estrogen Receptor α (ER α)	Potent Antagonist
Estrogen Receptor β (ER β)	Potent Antagonist
Progesterone Receptor (PR)	No significant activity
Androgen Receptor (AR)	No significant activity
Glucocorticoid Receptor (GR)	No significant activity
Mineralocorticoid Receptor (MR)	No significant activity

Source: Adapted from preclinical study data. Specific IC₅₀/EC₅₀ values are not publicly available.

Table 2: Example Kinome Scan Data Presentation (Hypothetical)

This table illustrates how data from a kinome scan would be presented. Note: This is a hypothetical representation as specific kinome scan data for H3B-6545 is not publicly available.

Kinase	% Inhibition at 1 μ M
ER α (On-target)	>95%
Kinase A	<10%
Kinase B	<5%
Kinase C	15%
Kinase D	<10%

Experimental Protocols

1. Kinase Selectivity Profiling (Kinome Scan)

Objective: To identify potential off-target kinase interactions of H3B-6545.

Methodology:

- **Compound Preparation:** Prepare H3B-6545 at a concentration significantly higher than its on-target EC50 (e.g., 1 μ M) in the appropriate assay buffer.
- **Kinase Panel:** Utilize a commercial service that offers a broad panel of recombinant human kinases (e.g., Eurofins, Reaction Biology).
- **Assay:** The assay is typically performed as a radiometric or fluorescence-based assay that measures the ability of H3B-6545 to inhibit the activity of each kinase in the panel.
- **Data Analysis:** The percentage of inhibition for each kinase is calculated relative to a vehicle control. A significant inhibition (typically >50%) of a kinase other than ER α would indicate a potential off-target interaction.

2. Cellular Thermal Shift Assay (CETSA)

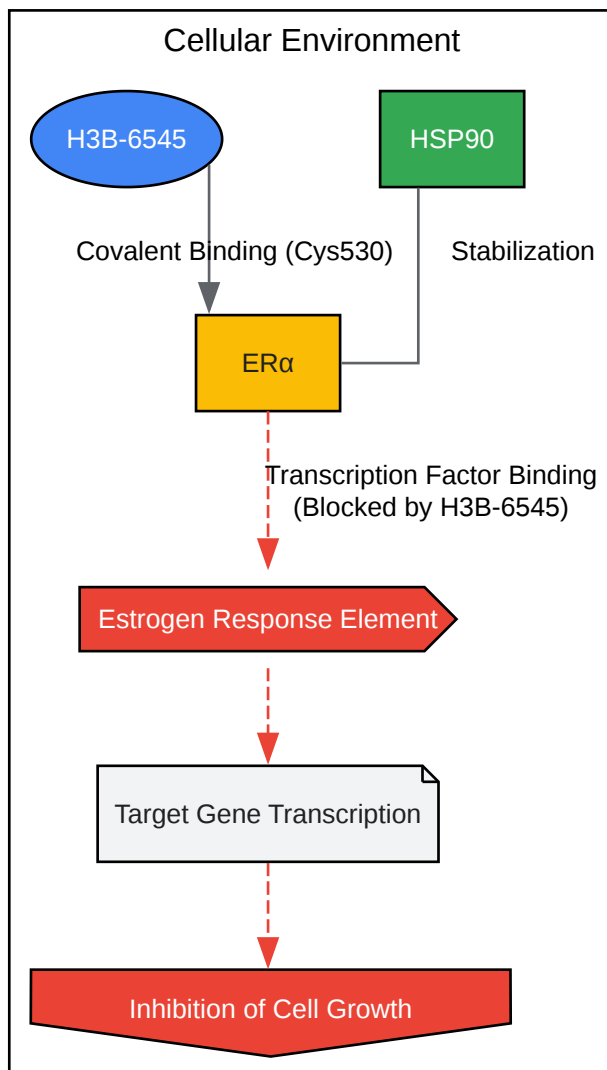
Objective: To confirm the engagement of H3B-6545 with its target, ER α , in a cellular context.

Methodology:

- **Cell Treatment:** Treat intact ER α -positive cells with **H3B-6545 hydrochloride** at various concentrations. Include a vehicle control.
- **Heating:** Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
- **Cell Lysis and Fractionation:** Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
- **Protein Detection:** Analyze the amount of soluble ER α remaining in the supernatant at each temperature using Western blotting or other quantitative protein detection methods. An increase in the thermal stability of ER α in the presence of H3B-6545 indicates target engagement.

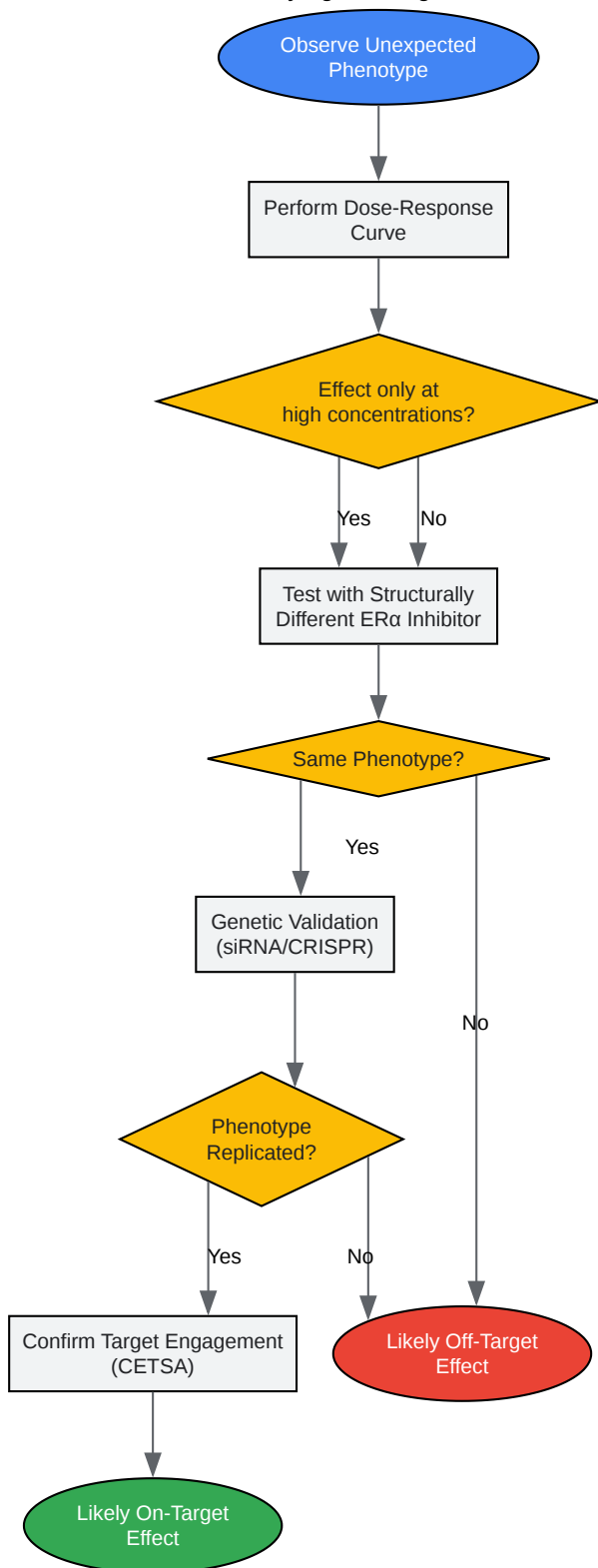
Visualizations

H3B-6545 Mechanism of Action

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Caption: H3B-6545 covalently binds to ER α , preventing its function as a transcription factor.

Workflow for Identifying Off-Target Effects

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Caption: A logical workflow to troubleshoot and distinguish between on- and off-target effects.

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